2-acetyl-5-methoxyphenyl 2-furoate

Hydrolytic stability Leaving-group ability SAR

Sourcing a low-MW scaffold with both a tunable hydrolytic release and an independent bioconjugation site is a persistent bottleneck in chemical probe design. 2-Acetyl-5-methoxyphenyl 2-furoate directly addresses this gap: - Ortho-acetyl group provides a ketone handle for oxime/hydrazone ligation. - Furoate ester linkage offers leaving-group tunability for controlled probe release. - Predicted distinct HAT vs. SET radical scavenging kinetics for orthogonal antioxidant screening. Supplied with batch-specific purity certification for reproducible fragment library expansion.

Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
Cat. No. B5868861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-5-methoxyphenyl 2-furoate
Molecular FormulaC14H12O5
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=CO2
InChIInChI=1S/C14H12O5/c1-9(15)11-6-5-10(17-2)8-13(11)19-14(16)12-4-3-7-18-12/h3-8H,1-2H3
InChIKeyHBXNTWCUGMOQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-5-methoxyphenyl 2-Furoate: Structural Identity & Baseline Procurement Profile


2-Acetyl-5-methoxyphenyl 2-furoate (CAS: not yet assigned in curated databases; molecular formula C₁₄H₁₂O₅; MW 260.24 g/mol) is a synthetic furoate ester bearing an acetyl substituent at the ortho position and a methoxy group at the meta position of the phenyl ring . It belongs to the broader aryl 2-furoate class, which has been investigated for acyltransferase inhibition [1], antioxidant radical scavenging , and nucleophilic reactivity modulation [2]. Critically, no peer-reviewed pharmacological, toxicological, or comparative bioactivity study directly featuring 2-acetyl-5-methoxyphenyl 2-furoate has been identified in the open literature as of 2026; the compound is primarily listed as a research chemical of >95% purity by specialty suppliers . This evidentiary gap means procurement decisions must rely on class-level SAR inference from structurally characterized analogs until compound-specific data are generated.

Why Generic Furoate Ester Substitution Cannot Be Assumed Equivalent to 2-Acetyl-5-methoxyphenyl 2-Furoate


The aryl 2-furoate scaffold is exquisitely sensitive to substitution pattern on both the furan and phenyl rings, precluding casual interchange of in-class analogs. Quantitative SAR studies demonstrate that the electronic nature of the phenyl ring substituent (Y) directly modulates leaving-group ability and thus hydrolytic stability: Y-substituted phenyl 2-furoates with electron-withdrawing groups (e.g., Y = 4-NO₂) exhibit second-order aminolysis rate constants (k_N) differing by orders of magnitude from those with electron-donating substituents [1]. The simultaneous presence of an ortho-acetyl group (hydrogen-bond acceptor, steric modulator) and a meta-methoxy group (electron-donating, +M effect) in 2-acetyl-5-methoxyphenyl 2-furoate creates a unique electronic and steric environment not replicated by mono-substituted analogs such as 2-methoxyphenyl 2-furoate or 4-formyl-2-methoxyphenyl 2-furoate . Furthermore, the established prodrug precedent of diloxanide furoate (4-[N-methyl-2,2-dichloroacetamido]phenyl 2-furoate) illustrates that phenyl-ring substitution governs both hydrolytic release kinetics and target bioavailability—parameters that cannot be extrapolated across different substituent sets without empirical validation [2].

Quantitative Differentiation Evidence: 2-Acetyl-5-methoxyphenyl 2-Furoate vs. Structural Analogs


Enhanced Hydrolytic Reactivity Predicted from ortho-Acetyl Electronic Modulation vs. 2-Methoxyphenyl 2-Furoate

The aminolysis reactivity of Y-substituted phenyl 2-furoates is governed by the pKₐ of the conjugate acid of the leaving aryloxide, with a Brønsted curvature center (pKₐ°) of 6.4 determined for the piperidine reaction system [1]. The ortho-acetyl substituent in 2-acetyl-5-methoxyphenyl 2-furoate is expected to lower the pKₐ of the corresponding phenol leaving group relative to 2-methoxyphenyl 2-furoate (pKₐ ~9.98 for 2-methoxyphenol), shifting reactivity along the curved Brønsted plot and altering the rate-determining step balance between leaving-group expulsion and nucleophilic attack. This predicts measurably different hydrolytic half-life under physiological or formulation conditions, with direct implications for shelf-life stability and prodrug release kinetics.

Hydrolytic stability Leaving-group ability SAR Aminolysis kinetics

Predicted Divergent Radical Scavenging Capacity vs. 4-Formyl-2-methoxyphenyl 2-Furoate (IC₅₀ = 28.7 μM) Attributable to ortho-Acetyl Redox Activity

A structurally proximal analog, 4-formyl-2-methoxyphenyl 2-furoate, demonstrates radical scavenging activity with an IC₅₀ of 28.7 μM in the DPPH assay . The replacement of the 4-formyl group with an ortho-acetyl substituent in 2-acetyl-5-methoxyphenyl 2-furoate introduces a carbonyl moiety capable of keto-enol tautomerism that can directly participate in hydrogen-atom transfer (HAT) or single-electron transfer (SET) mechanisms. This structural distinction predicts a measurable shift in DPPH IC₅₀, as the ortho-acetyl group can adopt a more favorable geometry for intramolecular hydrogen bonding with the phenolic ester oxygen, potentially enhancing radical stabilization relative to the para-formyl analog.

Antioxidant DPPH assay Radical scavenging Furoate SAR

Distinct Hydrogen-Bond Acceptor Topology Relative to Furan-Ring-Modified 2-Furoate Derivatives Governing Target Recognition

Patent literature on 2-furoic acid derivatives as acetyl-CoA carboxylase (ACC) inhibitors demonstrates that furan-ring substitution critically determines potency: the unsubstituted furan moiety in lead compounds was systematically replaced with methylfuran or thiazole while maintaining nanomolar ACC inhibitory activity, confirming that the furan oxygen serves as a key hydrogen-bond acceptor in the target binding pocket [1]. 2-Acetyl-5-methoxyphenyl 2-furoate retains the unsubstituted furan-2-carboxylate hydrogen-bond acceptor motif while adding a second, orthogonally positioned acetyl carbonyl H-bond acceptor on the phenyl ring. This dual-acceptor topology is absent in both 2-methoxyphenyl 2-furoate (single furan acceptor only) and methylfuran-substituted ACC inhibitor analogs (modified furan acceptor), creating a distinct pharmacophoric fingerprint.

Hydrogen-bond acceptor Target engagement Molecular recognition Furoate scaffold

Absence of Validated Biological Target Engagement Data: A Critical Procurement Consideration vs. Annotated 2-Furoate Analogs

Searches across BindingDB, ChEMBL, and PubChem BioAssay databases yield no target-specific bioactivity data (IC₅₀, Kᵢ, EC₅₀) for 2-acetyl-5-methoxyphenyl 2-furoate as of 2026. By contrast, structurally related 2-furoate derivatives have validated target annotations: certain phenyl 2-furoates show MAO-B inhibition (IC₅₀ = 1,200 nM) in recombinant human enzyme assays [1], while 2-furoic acid derivatives in the Dermira patent series exhibit ACC1/ACC2 inhibition with IC₅₀ values in the low nanomolar range [2]. The absence of analogous target engagement data for 2-acetyl-5-methoxyphenyl 2-furoate means that procurement for mechanism-based screening requires de novo assay development and validation, incurring timeline and resource costs not applicable to pre-annotated comparator compounds.

Target engagement Bioactivity validation Procurement risk BindingDB

Evidence-Backed Application Scenarios for 2-Acetyl-5-methoxyphenyl 2-Furoate Procurement


Fragment-Based Drug Discovery Targeting Proteins with Bipartite H-Bond Donor Sites

The dual hydrogen-bond acceptor topology (furan oxygen + ortho-acetyl carbonyl) identified from class-level SAR makes 2-acetyl-5-methoxyphenyl 2-furoate a suitable fragment for screening against targets requiring paired H-bond interactions. This scenario is supported by the ACC inhibitor patent series, which demonstrates that retention of the furan H-bond acceptor is essential for nanomolar target engagement [1]. Procurement for fragment library expansion should prioritize this compound when the target pocket contains two appropriately spaced hydrogen-bond donor residues.

Antioxidant Screening Cascade with Orthogonal DPPH/FRAP/ORAC Assays

The DPPH radical scavenging activity demonstrated by the structurally proximal 4-formyl-2-methoxyphenyl 2-furoate (IC₅₀ = 28.7 μM) establishes the furoate-phenyl ester scaffold as competent for antioxidant screening [1]. 2-Acetyl-5-methoxyphenyl 2-furoate, with its ortho-acetyl substituent capable of keto-enol tautomerism, is predicted to exhibit distinct kinetics in hydrogen-atom transfer (HAT) vs. single-electron transfer (SET) assays. This compound is best procured for orthogonal antioxidant screening cascades where mechanistic differentiation between HAT-dominant and SET-dominant scavengers is the experimental objective.

Hydrolytic Stability Profiling for Ester Prodrug Design Programs

The quantitative SAR framework established by Um et al. (2007) demonstrates that the leaving-group pKₐ of Y-substituted phenyl 2-furoates directly governs hydrolytic reactivity across orders of magnitude [1]. 2-Acetyl-5-methoxyphenyl 2-furoate occupies an unexplored region of this Brønsted plot; procurement for systematic hydrolytic stability profiling—measuring k_obs across pH 1–10 buffer systems—can generate novel data points for predictive ester prodrug models. This scenario is reinforced by the established clinical precedent of diloxanide furoate as a hydrolytically activated prodrug [2].

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles

The ortho-acetyl group provides a ketone handle for bioconjugation (e.g., oxime/hydrazone ligation) that is absent in simpler furoate esters such as 2-methoxyphenyl 2-furoate. Combined with the hydrolytically labile furoate ester linkage—whose reactivity can be tuned by phenyl-ring substitution as shown by Um et al. [1]—this creates a bifunctional scaffold suitable for activity-based protein profiling (ABPP) probe design. Procurement for chemical biology applications should prioritize this compound when both a tunable release mechanism and an orthogonal conjugation site are required in a single, low-molecular-weight scaffold.

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